molecular formula C5H6BrNO2 B3208594 1-(3-Bromo-isoxazol-5-YL)-ethanol CAS No. 105174-96-7

1-(3-Bromo-isoxazol-5-YL)-ethanol

Cat. No.: B3208594
CAS No.: 105174-96-7
M. Wt: 192.01 g/mol
InChI Key: WGLGIWBDQVBWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride is a chemical compound with the CAS Number: 2624416-79-9. It has a linear formula of C5H8BrClN2O . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7BrN2O.ClH/c1-3(7)4-2-5(6)8-9-4;/h2-3H,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 227.49 . It’s a white solid .

Scientific Research Applications

Synthesis and Derivative Formation

1-(3-Bromo-isoxazol-5-yl)-ethanol is involved in the synthesis of various compounds with potential bioactivity. For instance, it's used in the formation of triheterocyclic compounds incorporating imidazole, coumarin, and isoxazole rings. These compounds exhibit considerable bioactivity, including anti-inflammatory and antimicrobial properties. This makes them relevant in pharmaceutical and agrochemical applications (Rajanarendar, Karunakar, & Srinivas, 2005).

Chemical Transformations

In organic chemistry, this compound is used to derive other functional compounds. For example, it plays a role in the assembly of polysubstituted pyrazoles and isoxazoles. These derivatives can be bioactive, serving as potential ingredients in pharmaceuticals (Chagarovskiy et al., 2016).

Complexation and Solvent Effects

Research has also been conducted on the complexation reactions of this compound derivatives, investigating the influence of different solvents on these reactions. This is important in understanding the chemical behavior and stability of these compounds in various environments (Tavman, 2006).

Analytical and Pharmaceutical Applications

The compound is utilized in the analytical determination of broxaterol in biological fluids. This application is significant in pharmacokinetics and drug monitoring (Gianesello, Bolzani, Brenn, & Gazzaniga, 1988).

Degradation Studies

Degradation kinetics of derivatives of this compound have been studied to understand their stability under various conditions. This is crucial for their application in pharmaceuticals and other industries (Dabbene, Brinón, & de Bertorello, 1994).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

1-(3-bromo-1,2-oxazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2/c1-3(8)4-2-5(6)7-9-4/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLGIWBDQVBWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Reaction of dibromoformaldoxime with 3-butyn-2-ol gives 3-bromo-5-(1-hydroxyethyl)-isoxazole which is converted by oxidation into 3-bromo-5-acetylisoxazole, an intermediate for the preparation of 1-(3-bromoisoxazol-5-yl)-2-tert.butylamine-ethanol, a compound having broncodilating activity (European Patent No. 16255) known as Broxaterol.
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Synthesis routes and methods II

Procedure details

In a similar manner dibromoformaldoxime is reacted with propargyl alcohol, ethyl propiolate, phenylacetylene, 1-pentyn-3-ol, 1-hexyn-1-ol, 3-butyn-1-ol, n-butyl 2-hydroxy-3-butanoate, and dichloroformaldoxime is reacted with 3-butyn-2-ol and propargyl alcohol, to afford the following compounds respectively:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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